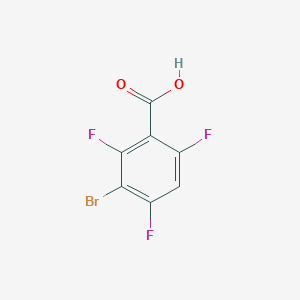

3-Bromo-2,4,6-trifluorobenzoic acid

Description

3-Bromo-2,4,6-trifluorobenzoic acid (molecular formula: C₇H₂BrF₃O₂) is a halogenated and fluorinated benzoic acid derivative. These compounds are characterized by strong electron-withdrawing effects due to fluorine and bromine substituents, which enhance the acidity of the carboxylic acid group (pKa ~1.5–2.5) compared to non-fluorinated analogs .

Key properties inferred from analogous compounds:

Properties

IUPAC Name |

3-bromo-2,4,6-trifluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3O2/c8-5-3(10)1-2(9)4(6(5)11)7(12)13/h1H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGBQBSWIXCBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of 2,3,4,5,6-Pentachlorobenzonitrile

The synthesis begins with the fluorination of 2,3,4,5,6-pentachlorobenzonitrile, a commercially available starting material. This step replaces specific chlorine atoms with fluorine using anhydrous potassium fluoride (KF) as the fluorinating agent. The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (180–220°C) for 12–24 hours .

Key Reaction Parameters:

| Parameter | Value/Description |

|---|---|

| Fluorinating agent | Anhydrous potassium fluoride (KF) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 180–220°C |

| Reaction time | 12–24 hours |

| Yield | 85–90% |

This step yields 3,5-dichloro-2,4,6-trifluorobenzonitrile, where fluorines occupy the 2, 4, and 6 positions, while chlorines remain at the 3 and 5 positions . The selectivity for fluorine substitution at these positions is driven by the steric and electronic effects of the nitrile group, which directs fluorination to the meta and para positions relative to itself.

De-chlorination to 2,4,6-Trifluorobenzonitrile

The 3,5-dichloro-2,4,6-trifluorobenzonitrile undergoes de-chlorination to remove the remaining chlorines at positions 3 and 5. This is achieved using a transition metal catalyst (e.g., zinc powder) in the presence of acetic acid and water at 80–100°C for 4–6 hours . The reaction proceeds via a reductive mechanism, where zinc facilitates the cleavage of carbon-chlorine bonds.

Key Reaction Parameters:

| Parameter | Value/Description |

|---|---|

| Reducing agent | Zinc powder |

| Solvent system | Acetic acid/water (3:1 ratio) |

| Temperature | 80–100°C |

| Reaction time | 4–6 hours |

| Yield | 92–95% |

The product, 2,4,6-trifluorobenzonitrile, is isolated via filtration and washed with cold water to remove residual acetic acid. This intermediate is critical for introducing bromine at the 3-position in the subsequent step .

The introduction of bromine at the 3-position of 2,4,6-trifluorobenzonitrile is achieved through electrophilic aromatic substitution. Bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., iron(III) bromide, FeBr₃) facilitates this reaction. The nitrile group’s strong meta-directing effect ensures regioselective bromination at the 3-position, adjacent to the fluorine at position 2 .

Key Reaction Parameters:

| Parameter | Value/Description |

|---|---|

| Brominating agent | Bromine (Br₂) |

| Catalyst | Iron(III) bromide (FeBr₃) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–25°C |

| Reaction time | 2–4 hours |

| Yield | 80–85% |

The resulting 3-bromo-2,4,6-trifluorobenzonitrile is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) to remove di-brominated byproducts and unreacted starting material.

Hydrolysis to 3-Bromo-2,4,6-trifluorobenzoic Acid

The final step involves hydrolyzing the nitrile group of 3-bromo-2,4,6-trifluorobenzonitrile to a carboxylic acid. This is accomplished using concentrated sulfuric acid (H₂SO₄, 70–80% w/w) at 100–150°C for 5–7 hours . The reaction proceeds via a two-stage mechanism: initial protonation of the nitrile followed by nucleophilic attack by water.

Key Reaction Parameters:

| Parameter | Value/Description |

|---|---|

| Acid | Sulfuric acid (H₂SO₄, 70–80%) |

| Temperature | 100–150°C |

| Reaction time | 5–7 hours |

| Yield | 90–95% |

The crude product is filtered and recrystallized from a mixture of ethyl acetate and hexane to achieve a purity of 98–99% .

Purification and Crystallization

Post-hydrolysis, the product is purified through recrystallization to remove residual acids and inorganic salts. A solvent system of ethyl acetate and hexane (1:3 ratio) is employed, leveraging the differential solubility of the product and impurities.

Recrystallization Data:

| Parameter | Value/Description |

|---|---|

| Solvent system | Ethyl acetate/hexane (1:3) |

| Purity pre-crystallization | 90–95% |

| Purity post-crystallization | 98–99% |

| Recovery yield | 85–90% |

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4,6-trifluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base and a solvent like dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include substituted benzoic acids with various functional groups.

Oxidation Reactions: Products include oxidized derivatives of the benzoic acid.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Chemical Synthesis

3-Bromo-2,4,6-trifluorobenzoic acid is widely utilized as a building block in organic synthesis. Its structure allows it to participate in various coupling reactions, facilitating the formation of complex molecules. The compound's reactivity is enhanced by the presence of bromine and trifluoromethyl groups, making it an attractive intermediate for synthesizing fluorinated compounds.

Case Study: Synthesis of Fluorinated Aromatic Compounds

Research has demonstrated that this compound can be used to synthesize various fluorinated aromatic compounds through nucleophilic substitution reactions. For instance, the compound can be reacted with amines to yield fluorinated amides, which are valuable in pharmaceuticals and agrochemicals.

Biological Applications

In biological research, this compound serves as a precursor for synthesizing biologically active molecules. Its ability to modify biological pathways makes it useful in drug discovery and development.

Case Study: Development of Anticancer Agents

Studies have shown that derivatives of this compound exhibit promising anticancer activity. By modifying the compound's structure, researchers have developed new agents that target specific cancer cell lines with high efficacy while minimizing toxicity to normal cells.

Pharmaceutical Industry

The pharmaceutical sector employs this compound in the development of therapeutic agents. Its unique properties allow for the design of drugs with improved pharmacokinetic profiles.

Case Study: Synthesis of Anti-inflammatory Drugs

A notable application is in the synthesis of anti-inflammatory drugs where this compound acts as a key intermediate. The compound's ability to modulate enzyme activity has been exploited to create inhibitors that effectively reduce inflammation.

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals with tailored properties. Its application extends to materials science where it contributes to the development of advanced materials.

Case Study: Production of Specialty Polymers

This compound has been investigated for its role in creating specialty polymers that exhibit enhanced thermal and chemical stability. These polymers find applications in coatings and electronic materials .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in nucleophilic substitutions |

| Biological Research | Precursor for biologically active compounds | Anticancer agents developed |

| Pharmaceutical Industry | Development of therapeutic agents | Anti-inflammatory drug synthesis |

| Industrial Applications | Production of specialty chemicals | Advanced materials with enhanced properties |

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,6-trifluorobenzoic acid involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Acidity and Reactivity :

- The number and position of fluorine atoms critically influence acidity. For example, 3-bromo-2,4,5-trifluorobenzoic acid (three fluorines) is more acidic than 3-bromo-4,5-difluorobenzoic acid (two fluorines) due to stronger electron-withdrawing effects .

- The 2,4,6-trifluoro substitution (ortho/para to -COOH) likely maximizes acidity by destabilizing the conjugate base through inductive effects.

Lipophilicity :

- Fluorine substitution increases lipophilicity (higher XLogP3-AA), but bromine’s bulky size may reduce solubility in polar solvents .

Applications :

- 3-Bromo-2,4,5-trifluorobenzoic acid is a key intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals .

- 3-Bromo-2,6-difluorobenzoic acid (CAS 28314-81-0) is used in nuclear magnetic resonance (NMR) studies due to distinct splitting patterns from fluorine atoms .

- Hydroxyl derivatives (e.g., 3-bromo-2,6-difluoro-4-hydroxybenzoic acid ) exhibit improved water solubility, making them suitable for biological applications .

Synthetic Challenges :

- Fluorine’s electronegativity complicates direct bromination; regioselective synthesis often requires protecting groups or metal catalysts .

Biological Activity

3-Bromo-2,4,6-trifluorobenzoic acid (CHBrFO) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on recent studies and findings.

This compound features a bromine atom and three fluorine atoms attached to a benzoic acid core. The presence of these halogens significantly influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles under suitable conditions.

- Coupling Reactions : It is often used in Suzuki-Miyaura coupling reactions for forming carbon-carbon bonds.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes, impacting metabolic pathways. For example, it has been studied for its potential to inhibit enzymes involved in inflammatory processes.

- Modulation of Receptors : It may also influence receptor activity, leading to changes in cellular signaling pathways. The interaction with receptors can affect processes such as cell proliferation and apoptosis.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research on related trifluorobenzoic acids has shown effectiveness against orthopoxviruses by inhibiting virus-induced cytopathic effects in cell cultures . These findings suggest a potential application for this compound in developing antiviral therapies.

Anti-inflammatory Properties

In the context of anti-inflammatory drug development, this compound serves as a critical intermediate for synthesizing various biologically active compounds. Its unique structure allows it to modulate inflammatory pathways effectively.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we can compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-2,4-difluorobenzoic acid | Two fluorine atoms | Moderate enzyme inhibition |

| 2,4,5-Trifluorobenzoic acid | Lacks bromine | Limited biological activity |

| 3-Bromo-2,5-difluorobenzoic acid | Different fluorine positioning | Enhanced receptor modulation |

This table highlights how variations in halogen substitution affect the biological activities of these compounds.

Case Studies

- Synthesis of Anti-cancer Agents : A study demonstrated that derivatives of this compound could be synthesized into compounds with significant anti-cancer properties by modifying the carboxylic acid group to enhance bioactivity .

- Development of Agrochemicals : Research has shown that this compound is useful in synthesizing agrochemicals that exhibit herbicidal properties while minimizing environmental impact .

Q & A

Basic: What are the common synthetic routes for 3-bromo-2,4,6-trifluorobenzoic acid, and how are halogenation steps optimized?

Answer:

The synthesis typically involves halogenation and functional group manipulation of a benzoic acid precursor. For example, bromination of fluorinated benzoic acid derivatives can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimizing reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of bromine) is critical for regioselectivity and yield . Purification via recrystallization or column chromatography ensures high purity (>95%), as noted in halogenated benzoic acid protocols .

Advanced: How do substituent positions (Br, F) influence the reactivity of this compound in cross-coupling reactions?

Answer:

The electron-withdrawing fluorine atoms at positions 2, 4, and 6 deactivate the aromatic ring, directing electrophilic substitution to the meta position. The bromine at position 3 acts as a leaving group in Suzuki or Ullmann couplings. Steric hindrance from fluorine substituents may reduce coupling efficiency, requiring palladium catalysts with bulky ligands (e.g., XPhos) to enhance reactivity . Kinetic studies comparing analogous compounds (e.g., 3-bromo-4-chlorobenzotrifluoride) suggest that fluorine’s inductive effects slow reaction rates by ~20% compared to non-fluorinated analogs .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: NMR is essential for confirming fluorine substitution patterns. Chemical shifts for aromatic fluorines typically appear between -110 to -130 ppm .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M-H] peak at m/z 268.92) and detects halogen isotopic patterns .

- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies residual solvents or byproducts .

Advanced: How can conflicting crystallographic and spectroscopic data on fluorinated benzoic acids be resolved?

Answer:

Contradictions between X-ray diffraction (XRD) and NMR data often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. For this compound, variable-temperature NMR can reveal conformational flexibility, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic environments to reconcile spectral anomalies . Cross-validation with IR spectroscopy (C=O stretch at ~1680 cm) further clarifies structural assignments .

Basic: What are the biological applications of halogenated benzoic acids like this compound?

Answer:

These compounds serve as enzyme inhibitors or protein-binding probes due to their electron-deficient aromatic cores. For instance, ethyl 2-amino-4-bromo-3,5-difluorobenzoate (a derivative) modulates dopamine neurotransmission by competitively binding to monoamine oxidase . Fluorine’s metabolic stability enhances in vivo bioavailability, making such analogs useful in pharmacokinetic studies .

Advanced: What strategies improve the stability of this compound under storage conditions?

Answer:

Degradation pathways include hydrolysis of the carboxylic acid group or bromine displacement. Stability is enhanced by:

- Storage: Anhydrous conditions (desiccator, 0–4°C) and inert atmospheres (N or Ar) prevent moisture absorption and oxidative decomposition .

- Formulation: Lyophilization or salt formation (e.g., sodium or potassium salts) increases shelf life. Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation in lyophilized forms .

Basic: How does the acidity of this compound compare to non-halogenated analogs?

Answer:

The electron-withdrawing effects of Br and F substituents increase acidity. The pKa of this compound is ~1.5–2.0, significantly lower than benzoic acid (pKa = 4.2). Titration with NaOH in ethanol/water (1:1) confirms this trend, consistent with Hammett substituent constants (σ for Br = +0.39, F = +0.34) .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Answer:

Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model transition states and activation energies. Fukui indices identify the C-Br bond as the most electrophilic site (f = 0.12), while Natural Population Analysis (NPA) charges show fluorine substituents increase positive charge density at C3 by 0.25 e . Molecular dynamics simulations (MD) further predict solvent effects, with DMF stabilizing transition states better than THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.